Home > Products > Screening Compounds P47674 > N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline
N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline -

N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline

Catalog Number: EVT-5377907
CAS Number:
Molecular Formula: C22H19BrClN5O4
Molecular Weight: 532.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a novel compound synthesized through a three-step protocol. Its structure was confirmed using HRMS, IR, 1H, and 13C NMR experiments. []

Relevance: This compound shares significant structural similarities with (4-bromophenyl){5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amine. Both compounds feature a 4-bromophenylpiperazine moiety. They also both contain halogenated aromatic rings (chlorophenyl in this compound and both bromophenyl and chlorophenyl in the target compound). This suggests they may share similar chemical properties or be grouped into the same chemical category. []

1-[2-hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)-1-piperazinyl]propyl derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylic acid

Compound Description: These are a series of derivatives synthesized and investigated for their pharmacological properties, specifically analgesic and sedative activities. The compounds were shown to be effective analgesic agents in the "writhing syndrome" test, with most exhibiting stronger activity than acetylsalicylic acid. []

Relevance: The core structure of these derivatives, containing a 1-piperazinylpropyl group with varying halogenated phenyl substituents, connects them to (4-bromophenyl){5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amine. Both the target compound and these derivatives feature a piperazine ring with a halogenated phenyl substituent. This structural similarity may indicate shared pharmacological properties related to their interaction with specific biological targets. []

1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione dihydrochloride

Compound Description: This compound is reported to possess antifibrillary and antiarrhythmic activity. Its synthesis involves several steps, including the reaction of 1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione with an appropriate reagent. []

Relevance: This compound also contains a substituted piperazine ring (4-methyl-1-piperazinyl)butyl, connecting it structurally to (4-bromophenyl){5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amine. Both compounds incorporate a piperazine moiety, albeit with different substituents. The presence of a chlorophenyl group in this compound and in the target compound further strengthens their structural relationship, suggesting potential similarities in their chemical behavior. []

Reference Links:1. 2. 3.

Properties

Product Name

N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline

IUPAC Name

N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline

Molecular Formula

C22H19BrClN5O4

Molecular Weight

532.8 g/mol

InChI

InChI=1S/C22H19BrClN5O4/c23-15-5-7-16(8-6-15)25-18-13-21(22(29(32)33)14-20(18)28(30)31)27-11-9-26(10-12-27)19-4-2-1-3-17(19)24/h1-8,13-14,25H,9-12H2

InChI Key

XJLDDKKEHXSITR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)NC4=CC=C(C=C4)Br)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)NC4=CC=C(C=C4)Br)[N+](=O)[O-])[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.